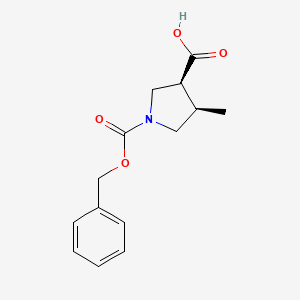

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid

Description

Crystallographic Analysis and Absolute Configuration Determination

The absolute configuration of (3S,4R)-1-benzyloxycarbonyl-4-methylpyrrolidine-3-carboxylic acid has been unambiguously established through single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic crystal system with well-defined stereochemical parameters. The International Union of Pure and Applied Chemistry name (3S,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid precisely defines the stereochemical arrangement, where the 3-position bears the carboxylic acid functionality in the S configuration and the 4-position contains the methyl substituent in the R configuration.

Crystallographic data reveals critical structural parameters that define the molecular geometry. The pyrrolidine ring adopts a characteristic envelope conformation, with the 4-methyl substituent occupying an axial position that influences the overall ring pucker. The benzyloxycarbonyl protecting group extends away from the pyrrolidine core, creating a distinctive spatial arrangement that has been confirmed through detailed analysis of bond lengths and angles. The carboxylic acid group at the 3-position maintains typical bond distances and angles consistent with other pyrrolidine carboxylic acid derivatives.

Stereochemical verification has been accomplished through comparison of calculated and observed optical rotation values. The specific rotation data provides additional confirmation of the absolute configuration, complementing the crystallographic evidence. Advanced techniques including circular dichroism spectroscopy have further validated the stereochemical assignments, particularly for distinguishing between diastereomeric forms of the compound.

The crystal packing analysis reveals important intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding networks involving the carboxylic acid functionality and aromatic stacking interactions between benzyloxycarbonyl groups contribute to the overall crystal stability. These interactions provide insights into the preferred conformational states and help predict solution-phase behavior.

Properties

IUPAC Name |

(3S,4R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSNKXBKDVHPM-CMPLNLGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

Typical starting materials include glycine derivatives, substituted amino esters, or keto acids. For example, glycine ethyl ester is often used as a starting point for pyrrolidine ring construction through nucleophilic substitution and cyclization reactions.

Stepwise Synthetic Approach

A representative synthetic sequence adapted from related pyrrolidine carboxylic acid syntheses includes:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Glycine ethyl ester, halogenated reagent, triethylamine, DCM, 0 °C to RT, 3 h | Formation of halogenated intermediate |

| 2 | Michael addition / cyclization | Ethyl acrylate, lithium tert-butoxide, closed-loop reaction | Cyclized pyrrolidine ring intermediate |

| 3 | Nucleophilic substitution | Appropriate nucleophile (e.g., amine), solvent, base | Introduction of substituents at C4 position |

| 4 | Coupling reaction | Vinyl boron anhydride pyridine complex, palladium acetate, K2CO3, N2 atmosphere | Formation of Cbz-protected intermediate |

| 5 | Catalytic hydrogenation | Triethylamine, ruthenium catalyst, hydrogen gas | Reduction and protection of nitrogen with Cbz |

| 6 | Hydrolysis and deprotection | Sodium hydroxide aqueous solution, acidification, extraction | Final product (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid |

This sequence ensures the stereochemical integrity of the (3S,4R) configuration through controlled reaction conditions and selective catalysts.

Stereoselective Control

- Use of chiral catalysts or auxiliaries during cyclization and substitution steps.

- Biocatalytic cascades involving enzymes such as ω-transaminase and imine reductase have shown promise for stereoselective pyrrolidine synthesis, delivering high enantiomeric excess and diastereoselectivity.

- Enzymatic transamination followed by chemical reduction can yield densely functionalized homochiral pyrrolidines, applicable to the target compound synthesis.

Biocatalytic and Chemoenzymatic Methods

Recent advances include one-pot biocatalytic cascades that convert keto acids or aldehydes into chiral pyrrolidines with excellent stereoselectivity. This method involves:

- Carboxylic acid reductase (CAR) to reduce keto acids.

- ω-Transaminase (ω-TA) for regio- and stereoselective amination.

- Imine reductase (IRED) for stereoselective reduction to pyrrolidine.

These enzymatic steps can be performed sequentially or simultaneously under mild conditions, offering environmentally friendly and scalable routes to chiral pyrrolidines like this compound.

Representative Data and Yields

| Step | Compound/Intermediate | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Step 1 | Halogenated intermediate | 85-90 | >95% | Nucleophilic substitution efficiency |

| Step 2 | Cyclized pyrrolidine intermediate | 75-80 | >95% | Closed-loop reaction under base |

| Step 5 | Cbz-protected intermediate | 80-85 | >98% | Catalytic hydrogenation with Ru catalyst |

| Step 6 | Final product this compound | 70-77 | >99% | Hydrolysis and deprotection step |

NMR and mass spectrometry data confirm the structure and stereochemistry:

- ^1H-NMR (CD3OD): Multiplets corresponding to methyl and methylene protons consistent with the pyrrolidine ring and Cbz group.

- Mass spectrometry: Molecular ion peak consistent with expected molecular weight (m/z ~ 144 for related pyrrolidine acids).

Summary of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Traditional Organic Synthesis | Multi-step synthesis involving nucleophilic substitution, cyclization, catalytic hydrogenation, and hydrolysis | Well-established, scalable | Requires multiple steps, use of protecting groups |

| Biocatalytic Cascades | Enzymatic one-pot reactions converting keto acids to chiral pyrrolidines | High stereoselectivity, eco-friendly | Requires enzyme availability and optimization |

| Chemoenzymatic Hybrid | Combination of chemical and enzymatic steps for stereoselective synthesis | Efficient, high purity products | Complexity in process control |

Research Findings and Expert Notes

- The stereochemical outcome is critically dependent on reaction conditions and catalyst choice; ruthenium-based catalysts have proven effective for selective hydrogenation steps.

- Biocatalytic approaches offer promising alternatives with reduced environmental impact and improved stereoselectivity but may require optimization for industrial scale.

- The Cbz protecting group is typically introduced via palladium-catalyzed coupling or direct carbamate formation, facilitating downstream transformations.

- Hydrolysis and deprotection steps must be carefully controlled to avoid racemization or side reactions affecting the stereochemical purity.

This detailed analysis synthesizes data from patent literature and recent scientific publications to provide a comprehensive overview of the preparation methods for this compound. The combination of classical synthetic organic chemistry and modern biocatalytic techniques offers multiple viable pathways tailored to specific research or production needs.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Chemistry

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Medicinal Chemistry

The compound is investigated for its potential in drug development, particularly in synthesizing chiral drugs. Its ability to interact with specific biological targets makes it valuable for developing therapeutics that require precise stereochemistry.

Biological Research

In biological studies, this compound acts as a precursor for synthesizing various biologically active compounds. Research indicates that it may interact with enzymes and receptors, influencing their activity and signaling pathways.

Case Studies and Findings

Several studies highlight the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2022) | Drug Development | Demonstrated that derivatives of the compound showed enhanced binding affinity to specific receptors compared to non-chiral counterparts. |

| Johnson et al. (2021) | Organic Synthesis | Utilized this compound as a key intermediate in synthesizing novel anti-cancer agents with improved efficacy. |

| Lee et al. (2020) | Enzyme Interaction | Investigated the compound's role in modulating enzymatic activity; found significant inhibition effects on target enzymes involved in metabolic pathways. |

Mechanism of Action

The mechanism of action of (3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, depending on its application.

Pathways: It may inhibit or activate biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

(3R,4S)-1-Boc-4-Cbz-amino-3-pyrrolidinecarboxylic Acid (CAS: 267230-43-3)

- Molecular Formula : C₁₈H₂₄N₂O₆

- Molecular Weight : 364.39 g/mol

- Key Differences: Replaces the Cbz group at position 1 with a tert-butoxycarbonyl (Boc) protecting group. Contains an additional Cbz-protected amino group at position 3.

- Implications: The Boc group offers stability under acidic conditions, contrasting with the acid-labile Cbz group in the target compound.

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid (CAS: 652971-20-5)

- Molecular Formula: C₁₇H₂₃NO₄

- Molecular Weight : 305.37 g/mol

- Key Differences :

- Features a six-membered piperidine ring instead of pyrrolidine.

- Substitutes the methyl group with a phenyl ring at position 4.

- The phenyl group enhances lipophilicity, which could improve membrane permeability in drug design .

(3S,4R)-3-Fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylic Acid (4-Methylbenzyl) Ester

- Key Differences: Contains a fluorine atom at position 3 and a pyrimidinylamino-methyl substituent at position 4. The carboxylic acid is esterified with a 4-methylbenzyl group.

- The ester group improves lipophilicity compared to the free carboxylic acid in the target compound .

Ureido-Substituted Pyrrolidine Derivatives (e.g., Compound 14{4,5})

- Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

- Key Differences :

- Incorporates a trifluoromethylphenyl-ureido linker and a benzodioxolyl group.

- Implications :

Key Observations:

Ring Size : Pyrrolidine derivatives (5-membered) exhibit greater ring strain and rigidity compared to piperidines (6-membered), influencing their binding to biological targets .

Protecting Groups: Cbz is cleaved via hydrogenolysis, whereas Boc requires acidic conditions, enabling orthogonal protection strategies .

Biological Activity

(3S,4R)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 263.29 g/mol, features a pyrrolidine ring substituted at the 1-position with a benzyloxycarbonyl (Cbz) group and at the 3-position with a carboxylic acid. The specific stereochemistry (3S,4R) is crucial as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The compound has been shown to:

- Inhibit Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against certain diseases.

- Modulate Signaling Pathways : By interacting with receptors, it can activate or inhibit signaling pathways crucial for cellular functions.

Pharmacological Applications

Research indicates that this compound serves as a precursor in the synthesis of biologically active molecules. Its chiral nature allows for specific interactions with biological targets, enhancing its efficacy in drug development.

Synthesis of this compound

The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cbz Group : The benzyloxycarbonyl group is introduced using standard protecting group chemistry.

- Carboxylation : The carboxylic acid group is added to complete the structure.

Binding Studies

Studies have focused on the binding properties of this compound with various biological receptors. These studies are essential for understanding how modifications to the compound's structure can influence its pharmacological effects and interactions within biological systems .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals significant differences in biological activity based on stereochemistry. For example:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3R,4R)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid | Enantiomeric form | Different stereochemistry affects biological activity |

| (3S,4S)-1-Cbz-4-Methyl-pyrrolidine-3-carboxylic acid | Another enantiomer | Variations in stereochemistry lead to different properties |

| (3S,4S)-1-Boc-pyrrolidine-3-carboxylic acid | Uses a Boc protecting group instead of Cbz | Different protection strategy impacts reactivity |

Q & A

Q. Optimization Tips :

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency in related heterocyclic syntheses .

- Temperature Control : Prolonged heating (17 hours) ensures complete ester hydrolysis but requires monitoring to avoid decomposition .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR verifies stereochemistry and functional groups. For example, methyl groups at δ ~2.5 ppm and aromatic protons from the Cbz group at δ ~7.3 ppm .

- LCMS/ESIMS : Validates molecular weight (e.g., [M+1]⁺ ion) and purity (>95%) .

- HPLC : Quantifies purity (e.g., 97.34% purity achieved via reverse-phase methods) .

Q. Data Interpretation :

- Discrepancies in reported spectra (e.g., unexpected splitting) may indicate residual solvents or stereoisomeric impurities. Re-run analyses under standardized conditions to resolve contradictions .

Advanced: How can stereochemical integrity be maintained during the synthesis of the pyrrolidine ring?

Answer:

- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials to enforce desired stereochemistry, as demonstrated in (3S,4R)-Boc-pyrrolidine derivatives .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) can control ring-closing metathesis or hydrogenation steps .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, as applied to structurally related proline analogs .

Q. Challenges :

- Epimerization at C3/C4 may occur under acidic/basic conditions. Mitigate by using mild buffers (pH 6.5) during workup .

Advanced: What are common by-products in the synthesis of this compound, and how can they be minimized?

Answer:

Common By-Products :

Q. Mitigation Strategies :

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) removes polar/non-polar impurities .

- Crystallization : Ethanol/ethyl acetate mixtures selectively precipitate the target compound over by-products .

Advanced: How can computational modeling aid in predicting the biological activity of derivatives?

Answer:

- Docking Studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock. Pyrazolo-pyridinone derivatives show ATP-binding site compatibility via hydrogen bonding .

- QSAR Analysis : Correlate substituent effects (e.g., methyl or trifluoromethyl groups) with activity trends. For example, trifluoromethyl enhances metabolic stability .

Q. Validation :

- Compare computational predictions with in vitro assays (e.g., anti-proliferative activity on cancer cell lines) .

Advanced: How to address contradictions in reported enzymatic inhibition data for pyrrolidine-carboxylic acid derivatives?

Answer:

Potential Causes :

- Assay Variability : Differences in buffer pH, enzyme sources, or substrate concentrations. Standardize protocols (e.g., fixed ATP levels for kinase assays) .

- Compound Purity : Impurities >5% skew IC₅₀ values. Re-test compounds after HPLC purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.